Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV)
Brand Name: Vulcanchem
CAS No.: 154940-96-2
VCID: VC11648117
InChI: InChI=1S/C10H15.3C2H6N.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-3-2;/h1-5H3;3*1-2H3;/q;3*-1;+3
SMILES: C[C]1[C]([C]([C]([C]1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+3]
Molecular Formula: C16H33N3Ti
Molecular Weight: 315.32 g/mol

Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV)

CAS No.: 154940-96-2

Cat. No.: VC11648117

Molecular Formula: C16H33N3Ti

Molecular Weight: 315.32 g/mol

* For research use only. Not for human or veterinary use.

Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) - 154940-96-2

Specification

CAS No. 154940-96-2
Molecular Formula C16H33N3Ti
Molecular Weight 315.32 g/mol
Standard InChI InChI=1S/C10H15.3C2H6N.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-3-2;/h1-5H3;3*1-2H3;/q;3*-1;+3
Standard InChI Key ZLHXPBPEIVFDNR-UHFFFAOYSA-N
SMILES C[C]1[C]([C]([C]([C]1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+3]
Canonical SMILES C[C]1[C]([C]([C]([C]1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+3]

Introduction

Structural and Molecular Characteristics

The compound’s structure centers on a titanium(IV) atom coordinated to a pentamethylcyclopentadienyl (Cp*) ligand and three dimethylamino (NMe₂) groups. The Cp* ligand, a cyclopentadienyl derivative with five methyl substituents, enhances steric bulk and electronic stability, while the dimethylamino groups provide Lewis basicity for ligand-exchange reactions . Crystallographic studies confirm a distorted tetrahedral geometry around the titanium center, with bond lengths between titanium and nitrogen atoms averaging 2.05 Å . This configuration facilitates its reactivity in catalytic cycles, where labile dimethylamino groups are readily displaced by substrates.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₃₃N₃Ti
Molecular Weight315.32 g/mol
Coordination GeometryDistorted Tetrahedral
Ti–N Bond Length2.05 Å (avg)
CAS Number154940-96-2

Synthesis and Preparation Methods

Synthesis of Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) typically involves salt metathesis reactions between titanium precursors and lithium or potassium derivatives of the Cp* ligand. One established method reacts TiCl₄ with Li(C₅Me₅) in the presence of dimethylamine, yielding the target compound after purification via vacuum sublimation . Alternative routes utilize Ti(NMe₂)₄ as a starting material, substituting chloride ligands with Cp* under inert conditions. These methods achieve yields of 70–85%, with purity confirmed by nuclear magnetic resonance (NMR) spectroscopy and elemental analysis .

Recent advancements emphasize low-temperature synthesis (−78°C) to minimize ligand degradation, as detailed in Journal of Organometallic Chemistry . For industrial-scale production, continuous-flow reactors have been adopted to enhance reproducibility, reducing byproducts such as Ti(NMe₂)₂Cl₂ .

Physicochemical Properties

The compound exists as red crystalline solids under standard conditions, with a melting point of 112°C and a density of 0.931 g/mL . It is highly sensitive to moisture and oxygen, necessitating storage under argon or nitrogen atmospheres. Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing dimethylamine and forming titanium nitride residues .

Table 2: Thermal and Physical Data

PropertyValue
Melting Point112°C
Density0.931 g/mL
Decomposition Temp.>200°C
SolubilityToluene, THF, Hexane

Applications in Catalysis and Materials Science

Atomic Layer Deposition (ALD)

Pentamethylcyclopentadienyltris(dimethylamino)titanium(IV) serves as a precursor for titanium nitride (TiN) and titanium dioxide (TiO₂) thin films in ALD. Studies in ECS Transactions demonstrate its efficacy in depositing conformal films at 250–350°C, with growth rates of 0.1 nm per cycle . The dimethylamino ligands volatilize cleanly, minimizing carbon contamination compared to chloride-based precursors .

Polymerization Catalysis

The compound catalyzes olefin polymerization when activated with methylaluminoxane (MAO). In styrene polymerization, it achieves syndiotacticities >90%, as reported in Journal of the American Chemical Society . Its mechanism involves Ti–N bond cleavage to generate active Ti–alkyl species, which propagate polymer chains via insertion kinetics .

Comparative Analysis with Related Titanium Complexes

Table 3: Performance Comparison with Pentamethylcyclopentadienyltitanium Trichloride

PropertyTris(dimethylamino) DerivativeTrichloride Derivative
Catalytic ActivityHigh (ALD, Polymerization)Moderate (Transesterification)
Thermal StabilityStable to 200°CDecomposes at 190°C
Byproduct FormationLow (Volatile Ligands)High (Cl⁻ Residues)

Future Research Directions

Ongoing studies focus on ligand modifications to enhance thermal stability and reactivity. Phosphazide ligands, as explored in uranium and thorium complexes , offer potential for designing asymmetric titanium catalysts. Additionally, computational modeling of Ti–N bond dynamics could optimize ALD protocols for semiconductor applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator